Axitinib Intermediate 2 is a significant compound in the synthesis of Axitinib, a second-generation tyrosine kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma. This intermediate is characterized by its complex structure and plays a crucial role in ensuring the purity and efficacy of the final pharmaceutical product. Axitinib itself is recognized for its ability to inhibit vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are involved in tumor angiogenesis and growth .
The compound is identified by the Chemical Abstracts Service number 1428728-83-9. It is generated as a byproduct during the synthesis of Axitinib, indicating its importance in the production process . The synthesis methods for Axitinib include various stages that involve chemical reactions with specific reagents and conditions, ultimately leading to the formation of Axitinib Intermediate 2 .
The synthesis of Axitinib Intermediate 2 involves several key stages:
Axitinib Intermediate 2 participates in several chemical reactions during its synthesis:
The reaction conditions are optimized for temperature and pressure to ensure high conversion rates while minimizing byproducts. The use of solvents like N-methylpyrrolidinone aids in solubilizing reactants and facilitating reactions under mild conditions .
Axitinib acts as a selective inhibitor of vascular endothelial growth factor receptors. By binding to these receptors, it prevents their activation, thereby inhibiting angiogenesis—the process through which new blood vessels form from existing ones—which is crucial for tumor growth and metastasis .
The inhibition mechanism involves blocking the phosphorylation activity of these receptors, leading to reduced tumor vascularization and growth. This action significantly contributes to its therapeutic efficacy in treating renal cell carcinoma .
Axitinib Intermediate 2 serves critical roles in pharmaceutical development:
The construction of Intermediate 2 relies heavily on sequential functionalization of aryl halide precursors. Two principal routes dominate the literature:
The indazole-centric approach commences with 3,6-diiodo-1H-indazole, exploiting the differential reactivity of the C3 and C6 iodine atoms. The C6 position undergoes nucleophilic aromatic substitution (SNAr) facilitated by copper catalysis:3,6-Diiodo-1H-indazole + 2-Mercapto-N-methylbenzamide → CuI/ligand → 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamideCopper(I) iodide (5-10 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine (10-20 mol%) in polar aprotic solvents (DMF, NMP) at 80-100°C achieves C-S bond formation in 72-85% yield [1]. The C3 iodine remains intact due to its lower reactivity toward SNAr compared to the C6 position, providing the essential handle for subsequent cross-coupling in axitinib synthesis.
The benzamide-centric route utilizes 2-hydroxy-N-methylbenzamide as the starting material, implementing a sulfur functionalization via a two-step sequence:
Table 1: Comparison of Key Multi-Step Pathways for Intermediate 2 Synthesis
| Starting Material | Key Reagents/Conditions | Intermediate/Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3,6-Diiodo-1H-indazole | CuI (10 mol%), trans-DMCHDA (20 mol%), DMF, 100°C | 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide | 72-85 | 98.5-99.2 |
| 2-Hydroxy-N-methylbenzamide | Dimethylaminothioformyl chloride, DIPEA, ACN, 40°C | S-(2-(methylcarbamoyl)phenyl) dimethylcarbamothioate | 94.4 | 99.88 |
| S-(2-(methylcarbamoyl)phenyl) dimethylcarbamothioate | K₂CO₃, H₂O/EtOH, 25°C | 2-Mercapto-N-methylbenzamide | 97.2 | 99.95 |
The benzamide-centric approach demonstrates superior yield and purity metrics compared to indazole halogenation pathways, though both remain industrially viable depending on precursor availability. Critical challenges include controlling homo-coupling byproducts during copper-catalyzed reactions and minimizing disulfide formation during thiol handling.
While palladium-catalyzed cross-couplings primarily feature in downstream axitinib synthesis, they play crucial roles in functionalizing indazole precursors en route to Intermediate 2. The Suzuki-Miyaura coupling enables access to advanced intermediates when aryl boronic acids or esters contain protected thiol functionalities. Pd(OAc)₂/XPhos systems (0.5-2 mol%) in aqueous isopropanol with K₃PO₄ base achieve near-quantitative conversion at 90°C with turnover numbers (TON) exceeding 1,950 [3] [5]. This catalytic efficiency makes Pd-based methods economically viable despite noble metal costs.
The Heck reaction installs the axitinib's vinylpyridine moiety after Intermediate 2 formation but requires careful coordination with protecting group strategies (Section 1.4). Pd₂(dba)₃/MePhos systems demonstrate exceptional activity for aryl iodides like Intermediate 2, operating at ≤100°C with catalyst loadings of 0.1-0.5 mol% [1].
Table 2: Palladium Catalyst Systems for Indazole Functionalization Relevant to Intermediate 2 Synthesis
| Reaction Type | Catalyst System | Ligand | Base/Solvent | TON | Application Relevance |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ (0.5 mol%) | XPhos (1 mol%) | K₃PO₄ / iPrOH:H₂O | >1,950 | Biaryl formation from haloindazoles |
| Heck | Pd₂(dba)₃ (0.25 mol%) | MePhos (0.6 mol%) | NaOH / EtOH | ~800 | Vinylpyridine installation post-Intermediate 2 |
| Buchwald-Hartwig | Pd(OAc)₂ (1 mol%) | XantPhos (2 mol%) | Cs₂CO₃ / toluene | ~500 | Limited use in Intermediate 2 synthesis |
Ligand selection critically impacts efficiency: Bulky, electron-rich phosphines (XPhos, MePhos, SPhos) suppress protodehalogenation and enhance catalyst longevity when handling electron-deficient heterocycles like indazoles. Recent advances focus on immobilized Pd catalysts to facilitate metal recovery and minimize leaching into the API.
The C-S bond formation between the indazole and benzamide moieties demands precise chemoselectivity to avoid competing N-alkylation or oxidation. Two predominant methods achieve this:
Copper-Mediated C-S Coupling employs CuI catalysts with nitrogen-based ligands (ethylenediamine, DMEDA, proline derivatives) in DMSO or DMF at 80-120°C. This system favors aryl iodide over bromide substrates, enabling selective coupling at C6 of 3,6-diiodoindazole while preserving C3-iodine. Adding reducing agents (ascorbic acid, hydrazine) suppresses Cu(II) formation, maintaining catalytic activity and improving yields to >80% [1].
Nucleophilic Aromatic Substitution (SNAr) operates without metals when electron-withdrawing groups activate the aryl halide. For less activated systems like 6-haloindazoles, dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures (120-150°C) facilitate displacement by 2-mercapto-N-methylbenzamide. This approach avoids metal contamination but requires careful exclusion of moisture to prevent hydrolysis.
Solvent effects markedly influence chemoselectivity:
Table 3: Solvent Impact on Sulfur Incorporation Efficiency
| Solvent System | Reaction Type | Temperature (°C) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| DMF | Cu-catalyzed C-S coupling | 100 | 85 | Disulfide (<5%) |
| NMP | SNAr | 130 | 78 | Hydrolyzed halide (8-10%) |
| THF/Water (3:1) | Thiocarbamate hydrolysis | 40 | 97 | Minimal (<1%) |
| Acetonitrile | Thiocarbamate formation | 40 | 94 | Diethylthiocarbamate (3%) |
The thiocarbamate route exemplified in Chinese patent CN112209860A achieves near-quantitative yields under mild conditions (40-60°C), making it particularly attractive for large-scale manufacturing where minimizing energy input is crucial [7].
The indazole NH and thiol functionalities demand protection during multi-step syntheses to prevent undesired side reactions:
Stability studies reveal THP-protected intermediates tolerate temperatures ≤100°C and pH 5-8, while acetyl-protected thiols remain stable under basic Suzuki conditions (K₃PO₄, pH ~12) but hydrolyze above pH 13. These characteristics guide process sequencing: halogenation → indazole protection → C-S coupling → deprotection typically minimizes side reactions.
Industrial synthesis of Intermediate 2 predominantly employs solution-phase methods due to scalability and cost considerations, though solid-phase approaches offer advantages in specialized contexts:
Solution-Phase Synthesis dominates manufacturing:
Solid-Phase Synthesis utilizes resin-bound intermediates (Wang resin, Merrifield resin):
Table 4: Solution-Phase vs. Solid-Phase Synthesis Key Metrics
| Parameter | Solution-Phase (Cu-catalyzed) | Solution-Phase (Thiocarbamate) | Solid-Phase (Theoretical) |
|---|---|---|---|
| Overall Yield | 70-85% | 90-97% | 60-75% (estimated) |
| Purity (Crude) | 85-92% | 95-99% | >95% |
| Solvent Consumption (L/kg) | 20-30 | 15-20 | 50-100 |
| Metal Catalyst Removal | Required (Cu/Pd) | Not applicable | Not required |
| Scalability | >1,000 kg | >500 kg | <10 kg |
| Capital Cost | Moderate | Moderate | High |
Economic analyses favor solution-phase methods, particularly the thiocarbamate route, due to lower reagent costs and established infrastructure. Solid-phase may find niche applications for generating Intermediate 2 analogs in drug discovery where rapid library synthesis offsets cost disadvantages.
Concluding Remarks
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.:
CAS No.: 4337-12-6